1-Phenyl-1,2-propanedione
1-Phenyl-1,2-propanedione
1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.
1-Phenyl-1, 2-propanedione, also known as acetyl benzoyl or phenyl methyl diketone, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1-Phenyl-1, 2-propanedione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-phenyl-1, 2-propanedione is primarily located in the cytoplasm. 1-Phenyl-1, 2-propanedione can be biosynthesized from propylbenzene. 1-Phenyl-1, 2-propanedione is a buttery, honey, and pepper tasting compound that can be found in coffee and coffee products. This makes 1-phenyl-1, 2-propanedione a potential biomarker for the consumption of this food product.
1-Phenyl-1, 2-propanedione, also known as acetyl benzoyl or phenyl methyl diketone, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1-Phenyl-1, 2-propanedione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-phenyl-1, 2-propanedione is primarily located in the cytoplasm. 1-Phenyl-1, 2-propanedione can be biosynthesized from propylbenzene. 1-Phenyl-1, 2-propanedione is a buttery, honey, and pepper tasting compound that can be found in coffee and coffee products. This makes 1-phenyl-1, 2-propanedione a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
579-07-7
VCID:
VC0147261
InChI:
InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
SMILES:
CC(=O)C(=O)C1=CC=CC=C1
Molecular Formula:
C9H8O2
Molecular Weight:
148.16 g/mol
1-Phenyl-1,2-propanedione
CAS No.: 579-07-7
Reference Standards
VCID: VC0147261
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
CAS No. | 579-07-7 |
---|---|
Product Name | 1-Phenyl-1,2-propanedione |
Molecular Formula | C9H8O2 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 1-phenylpropane-1,2-dione |
Standard InChI | InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
Standard InChIKey | BVQVLAIMHVDZEL-UHFFFAOYSA-N |
SMILES | CC(=O)C(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(=O)C(=O)C1=CC=CC=C1 |
Boiling Point | 222.0 °C |
Density | d204 1.01 1.096-1.116 |
Melting Point | 20 °C <20°C |
Physical Description | Liquid yellow oily liquid with a pungent plastic odou |
Description | 1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene. 1-Phenyl-1, 2-propanedione, also known as acetyl benzoyl or phenyl methyl diketone, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 1-Phenyl-1, 2-propanedione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-phenyl-1, 2-propanedione is primarily located in the cytoplasm. 1-Phenyl-1, 2-propanedione can be biosynthesized from propylbenzene. 1-Phenyl-1, 2-propanedione is a buttery, honey, and pepper tasting compound that can be found in coffee and coffee products. This makes 1-phenyl-1, 2-propanedione a potential biomarker for the consumption of this food product. |
Solubility | 0.02 M 2.6 mg/mL at 20 °C insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms | 1-Phenyl-1,2-propanedione; 1-Phenyl-2-oxopropan-1-one; 2-Oxopropiophenone; 3-Phenyl-2,3-propanedione; Acetylbenzoyl; Benzoyl methyl ketone; Benzoylacetyl; Methylphenylglyoxal; NSC 7643 |
PubChem Compound | 11363 |
Last Modified | Nov 11 2021 |
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